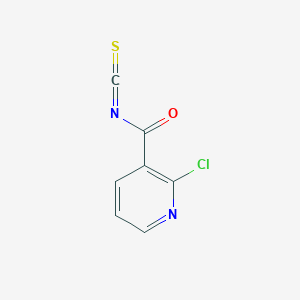









|
REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].[Cl:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](Cl)=[O:9]>CC(C)=O>[Cl:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([N:3]=[C:2]=[S:1])=[O:9] |f:0.1|
|


|
Name
|
|
|
Quantity
|
770 mg
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[NH4+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=N1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To the solution thus obtained
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred over a 40° C. oil bath for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
The insoluble matters thus precipitated
|
|
Type
|
CUSTOM
|
|
Details
|
were then removed by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)N=C=S)C=CC=N1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |